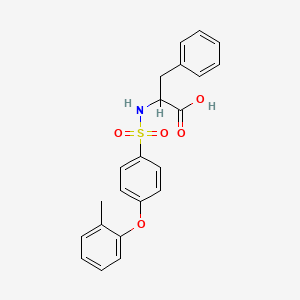

((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine

Description

Properties

IUPAC Name |

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-16-7-5-6-10-21(16)28-18-11-13-19(14-12-18)29(26,27)23-20(22(24)25)15-17-8-3-2-4-9-17/h2-14,20,23H,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUVZJXWRXSMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the o-tolyloxy intermediate: This involves the reaction of o-cresol with a suitable halogenated phenyl compound under basic conditions to form the o-tolyloxy intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

Coupling with phenylalanine: The final step involves coupling the sulfonylated intermediate with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Sulfonamide Formation

The compound is synthesized via sulfonylation of L-phenylalanine using 4-(o-tolyloxy)benzenesulfonyl chloride under basic conditions :

textL-Phenylalanine + 4-(o-Tolyloxy)benzenesulfonyl chloride → this compound

-

Conditions :

-

Mechanism : Nucleophilic attack by the α-amino group of phenylalanine on the electrophilic sulfur of the sulfonyl chloride.

Hydrolysis Reactions

The sulfonamide bond is stable under physiological conditions but undergoes hydrolysis under strong acidic or basic conditions :

textThis compound + H2O → 4-(o-Tolyloxy)benzenesulfonic acid + Phenylalanine

Carboxylic Acid Modifications

The terminal carboxylic acid group participates in esterification and amide coupling :

Analytical Characterization

Key spectroscopic data for reaction monitoring and product validation :

Stability Under Oxidative Conditions

The compound shows moderate stability toward H2O2 (10% v/v, pH 7.4), with >80% remaining intact after 24 h .

Enzymatic Compatibility

Scientific Research Applications

Chemistry

((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine serves as a building block in organic synthesis. It is utilized in developing novel compounds that exhibit biological activity, particularly in designing inhibitors for various enzymes.

Biology

In biological research, this compound is valuable for studying enzyme-substrate interactions and protein modifications. Its structure allows it to mimic natural amino acids, facilitating research into protein dynamics and function .

Medicine

While not directly used as a drug, this compound plays a crucial role as a precursor in synthesizing pharmaceutical compounds. It can be instrumental in drug discovery processes, particularly for developing treatments targeting specific diseases .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing complex molecules. Its unique properties make it suitable for various applications in chemical manufacturing .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that compounds similar to this compound can effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential therapeutic applications.

- Protein Interaction Analysis : A study involving protein modifications highlighted how this compound can mimic natural substrates, aiding in understanding enzyme mechanisms and interactions within biological systems .

- Drug Development Insights : Preliminary findings indicate that derivatives of this compound may enhance the efficacy of existing drugs by improving their binding affinity to target proteins .

Mechanism of Action

The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The o-tolyloxy group provides additional hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-linked amino acids. Key structural analogs and their distinguishing features include:

Physicochemical Properties

- Thermal Stability : Similar sulfonamides decompose at ~487.7°C (), suggesting high thermal resistance.

- Solubility: Polar sulfonyl groups improve water solubility compared to non-sulfonated analogs, but bulky substituents (e.g., tert-butyl) may counteract this (inferred from ).

Research Implications

The structural flexibility of sulfonamide-linked phenylalanine derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For instance:

- Electron-Donating Groups (e.g., methyl in o-tolyloxy): May improve metabolic stability but reduce target affinity.

Future studies should prioritize synthesizing ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine and evaluating its activity against neurological and microbial targets, leveraging methodologies from and .

Biological Activity

((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenylalanine backbone modified with a sulfonyl group and an o-tolyloxy substituent. The presence of these functional groups may influence its biological interactions and efficacy.

- Enzyme Inhibition : Compounds with similar sulfonyl structures have shown significant enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, derivatives of phenylalanine have been reported to exhibit COX-II inhibitory activity with varying degrees of potency .

- Neurotransmitter Interaction : Phenylalanine is known to influence neurotransmitter levels by serving as a precursor for tyrosine, which subsequently leads to the synthesis of dopamine and norepinephrine. This pathway suggests that this compound may have implications in neuropharmacology .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various strains, including Mycobacterium abscessus and Salmonella typhi. The mechanism often involves interference with bacterial enzyme function or cell wall synthesis .

In Vitro Studies

Recent studies have investigated the effects of related phenylalanine derivatives on cell lines. For instance, pre-treatment with L-phenylalanine has been shown to enhance boron uptake in V79-4 cells, indicating potential applications in targeted therapies .

| Cell Line | Control Mean Mass (ag) | BPA Exposure Mean Mass (ag) | BPA + L-Tyrosine Preloading Mean Mass (ag) |

|---|---|---|---|

| A549 | 447 | 719 | 619 |

| V79-4 | 205 | 165 | 179 |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example, studies involving phenylalanine derivatives have shown promise in treating inflammatory conditions and autoimmune diseases by modulating immune responses .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other phenylalanine derivatives:

| Compound | Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Potential COX-II inhibitor | TBD | Further studies needed for precise quantification |

| Boronophenylalanine | Neutron capture therapy | TBD | Used in targeted cancer treatments |

| 4-Azido-L-phenylalanine | Bioconjugation tool | TBD | Useful in chemical biology applications |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for ((4-(o-Tolyloxy)phenyl)sulfonyl)phenylalanine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonyl-phenylalanine derivatives typically involves acylation of phenylalanine with sulfonyl-containing intermediates. For example, acylation using sulfonyl benzoyl chloride derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DCM or DMF) is a common approach . Optimization may involve varying reaction temperatures (0–25°C), stoichiometric ratios of reactants, and purification via column chromatography. Monitoring reaction progress using TLC or HPLC is critical to ensure complete conversion.

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of sulfonyl and tolyloxy groups. For example, aromatic protons in the o-tolyloxy moiety typically resonate at δ 6.8–7.5 ppm, while sulfonyl-linked protons may appear downfield .

- IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O) groups at ~1332 cm (asymmetric stretch) and ~1160 cm (symmetric stretch) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak matches the theoretical mass (e.g., calculated for CHNOS: 435.12 g/mol).

Q. What safety protocols and storage conditions are recommended for handling this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Mechanical ventilation is recommended to minimize inhalation of dust .

- Storage : Store at 10–25°C in airtight containers, away from oxidizing agents. Stability under refrigeration (4°C) should be validated for long-term use .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in vitro?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values. Compare with controls like cisplatin .

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For sulfonamide derivatives, carbonic anhydrase inhibition is a plausible target .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonyl-phenylalanine derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified tolyloxy or sulfonyl groups (e.g., electron-withdrawing vs. donating substituents) and compare bioactivity .

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with experimental IC data .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.

- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s MetaSite to identify potential metabolic hotspots .

Q. What experimental approaches are suitable for studying the stability and degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via LC-MS .

- Long-Term Stability : Store samples under ICH guidelines (25°C/60% RH) and analyze purity at intervals using HPLC .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for sulfonyl-phenylalanine analogs?

- Methodological Answer :

- Reproducibility Checks : Replicate published methods while controlling variables (e.g., solvent purity, catalyst batch).

- Data Cross-Validation : Compare NMR/IR spectra with databases (e.g., SDBS) or literature for analogous compounds . If discrepancies persist, use 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.